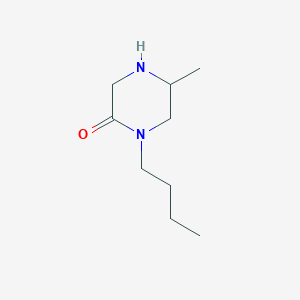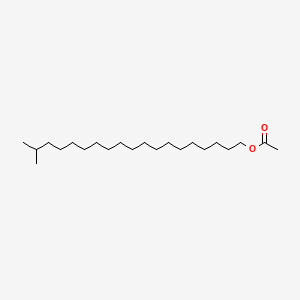
Isoicosyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoicosyl acetate, also known as 18-Methylnonadecyl acetate, is an organic compound with the molecular formula C22H44O2. It is an ester formed from isoicosyl alcohol and acetic acid. This compound is characterized by its long carbon chain and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoicosyl acetate can be synthesized through the esterification of isoicosyl alcohol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Isoicosyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isoicosyl alcohol and acetic acid.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can yield isoicosyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Isoicosyl alcohol and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Isoicosyl alcohol.
Aplicaciones Científicas De Investigación
Isoicosyl acetate has several applications in scientific research:
Chemistry: Used as a standard in chromatographic analysis and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of isoicosyl acetate involves its interaction with biological membranes and enzymes. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Eicosyl acetate: Similar in structure but with a straight carbon chain.
Isoamyl acetate: A shorter chain ester with different physical and chemical properties
Uniqueness
Isoicosyl acetate is unique due to its branched carbon chain, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity, solubility, and interactions with biological systems .
Propiedades
Número CAS |
56435-16-6 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
18-methylnonadecyl acetate |
InChI |
InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-24-22(3)23/h21H,4-20H2,1-3H3 |
Clave InChI |
FSRZXNXPOCVACJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



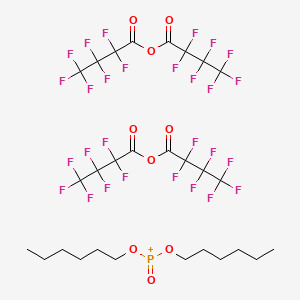

![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
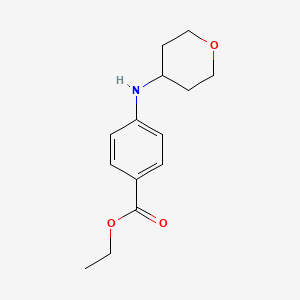

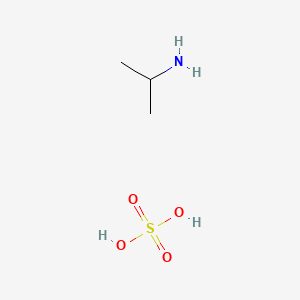
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
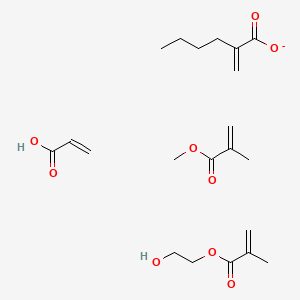
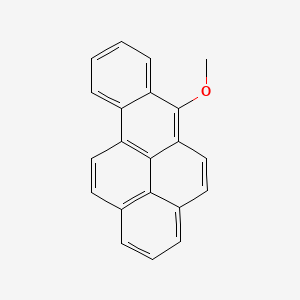
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
